molecular formula C14H10FN B182938 2-(4-Fluorophenyl)indole CAS No. 782-17-2

2-(4-Fluorophenyl)indole

Cat. No. B182938
CAS RN: 782-17-2
M. Wt: 211.23 g/mol
InChI Key: VLHGDCJIDNVRFM-UHFFFAOYSA-N
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Description

2-(4-Fluorophenyl)indole is a chemical compound with the molecular formula C14H10FN . It is a solid substance that can appear white to orange to green in color . It is used in various chemical reactions and has been the subject of several studies .


Synthesis Analysis

The synthesis of indole derivatives, including 2-(4-Fluorophenyl)indole, often involves reactions such as Fischer indole synthesis . A one-pot, three-component protocol for the synthesis of 1,2,3-trisubstituted indoles has been developed, based on a Fischer indolisation–indole N-alkylation sequence .


Molecular Structure Analysis

The molecular structure of 2-(4-Fluorophenyl)indole consists of a benzopyrrole, which is an indole moiety, and a fluorophenyl group . The compound has a molecular weight of 211.2343 .


Chemical Reactions Analysis

Indole derivatives, including 2-(4-Fluorophenyl)indole, are known to participate in various chemical reactions. For instance, they can undergo oxidative coupling with furans to synthesize indolyl–furans .


Physical And Chemical Properties Analysis

2-(4-Fluorophenyl)indole is a solid substance with a melting point ranging from 188.0 to 191.0 °C .

Scientific Research Applications

Synthesis and Derivative Formation

  • Synthesis of Substituted Indoles and Carbazoles : The synthesis of indole and carbazole derivatives from 2-fluorophenyl imines, which can include compounds like 2-(4-Fluorophenyl)indole, has been explored. Such syntheses are significant for producing a range of chemically useful compounds (Kudzma, 2003).

Applications in Fungicide Development

  • Development of Novel Fungicide Scaffolds : 2-(4-Fluorophenyl)indole derivatives have shown potential as fungicides. For instance, 4-fluoro-2-phenyl-1H-indole exhibited broad-spectrum fungicidal activities, indicating that such compounds can be effective against various plant pathogens (Huo et al., 2022).

Anticancer Properties

  • Indole-Aminoquinazoline Hybrids for Cancer Therapy : Compounds combining the indole structure with aminoquinazoline, including those with 2-(4-Fluorophenyl)indole, have shown cytotoxicity against several cancer cell lines. These hybrids can induce apoptosis and inhibit key growth factors in cancer cells, suggesting their potential in anticancer therapy (Mphahlele et al., 2018).

HIV-1 Inhibitory Effects

  • HIV-1 Attachment Inhibition : Indole derivatives, including the 4-fluoro derivative of 2-(4-Fluorophenyl)indole, have been found to interfere with the interaction of the HIV surface protein gp120 with the host cell receptor CD4. This indicates their potential use in HIV-1 treatment (Wang et al., 2003).

Crystal Engineering and Pharmaceutical Properties

  • Crystal Engineering and Drug Design : The study of the crystal structures of 2-(4-Fluorophenyl)indole derivatives provides insights into their pharmaceutical properties. These studies help in understanding how these compounds can be engineered for improved drug efficacy (Li et al., 2019).

Optimization in Drug Synthesis

  • Optimization in Synthesis of Pharmaceuticals : The Ullmann reaction step, used in synthesizing key intermediates like 5-chloro-1-(4- fluorophenyl)-indole for drugs like sertindole, has been optimized for better yield and purity. This highlights the role of 2-(4-Fluorophenyl)indole in the efficient production of pharmaceutical compounds (Li, Ma, & Yu, 2011).

Advanced Synthesis Techniques

  • Advancements in Synthesis Methods : Research has been conducted on palladium-catalyzed reactions to synthesize and functionalize indoles, including 2-(4-Fluorophenyl)indole. These methods are crucial for creating complex organic compounds with potential pharmaceutical applications (Cacchi & Fabrizi, 2005).

Radioactive Labeling in Imaging

  • Synthesis of Radioactive Ligands for PET Imaging : The N-arylation of indoles, including derivatives of 2-(4-Fluorophenyl)indole, with radioactive materials, has been explored for creating imaging agents for positron emission tomography (PET). This is particularly relevant in the study of σ2 receptors (Wüst & Kniess, 2005).

Antioxidant Properties

  • Antioxidant Activity Study : Substituted 2-phenyl-1H-indoles, including 2-(4-aminophenyl)-1H-indoles and 2-(methoxyphenyl)-1H-indoles, have been synthesized and studied for their antioxidant activities. These compounds are structurally related to 2-(4-Fluorophenyl)indole and have shown promising results in radical scavenging assays, indicating their potential as antioxidants (Karaaslan et al., 2013).

Safety And Hazards

This compound is known to cause skin and eye irritation. It may also cause respiratory irritation . Therefore, it is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and obtain special instructions before use .

Future Directions

While specific future directions for 2-(4-Fluorophenyl)indole are not mentioned in the search results, indole derivatives in general have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities .

properties

IUPAC Name

2-(4-fluorophenyl)-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10FN/c15-12-7-5-10(6-8-12)14-9-11-3-1-2-4-13(11)16-14/h1-9,16H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLHGDCJIDNVRFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(N2)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30228836
Record name 2-(4-Fluorophenyl)indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30228836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Fluorophenyl)indole

CAS RN

782-17-2
Record name 2-(4-Fluorophenyl)indole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000782172
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(4-Fluorophenyl)indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30228836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4-Fluorophenyl)indole
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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